molecular formula C8H9N3O B11917018 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 61078-17-9

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine

Katalognummer: B11917018
CAS-Nummer: 61078-17-9
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: KCIUTWZJRCPALI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, with a methoxy group at the second position and a methyl group at the first position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation reactions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to changes in neuronal excitability. The compound may also inhibit certain enzymes or interact with DNA, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

61078-17-9

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

2-methoxy-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI-Schlüssel

KCIUTWZJRCPALI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=NC=C2)N=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.